N-(6,7-dihydro-5H-1-benzothiophen-4-ylideneamino)-4-methylbenzenesulfonamide
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Overview
Description
N-(6,7-dihydro-5H-1-benzothiophen-4-ylideneamino)-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-5H-1-benzothiophen-4-ylideneamino)-4-methylbenzenesulfonamide typically involves the reaction of 6,7-dihydro-5H-1-benzothiophen-4-ylideneamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-5H-1-benzothiophen-4-ylideneamino)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(6,7-dihydro-5H-1-benzothiophen-4-ylideneamino)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-5H-1-benzothiophen-4-ylideneamino)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)hydroxylamine
- 4-Oximino-4,5,6,7-tetrahydrothianaphthene
Uniqueness
N-(6,7-dihydro-5H-1-benzothiophen-4-ylideneamino)-4-methylbenzenesulfonamide is unique due to its specific combination of a benzothiophene ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H16N2O2S2 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-1-benzothiophen-4-ylideneamino)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16N2O2S2/c1-11-5-7-12(8-6-11)21(18,19)17-16-14-3-2-4-15-13(14)9-10-20-15/h5-10,17H,2-4H2,1H3 |
InChI Key |
UWBNAXHJBIZTJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC3=C2C=CS3 |
Origin of Product |
United States |
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